Icariside Ii

Content Navigation

CAS Number

Product Name

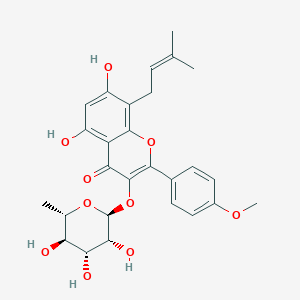

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Icariside II (Baohuoside I) is a highly bioactive prenylated flavonol glycoside and the primary deglycosylated metabolite of icariin [1]. While icariin is highly abundant in Epimedium extracts, it functions largely as a prodrug that requires enzymatic cleavage of its C-7 glucose moiety by intestinal microflora to become active [1]. Icariside II retains the C-3 rhamnose group, granting it a highly specific lipophilic-hydrophilic balance that drives its superior membrane permeability and direct target engagement. For industrial and pharmaceutical buyers, procuring highly purified Icariside II bypasses the unpredictable in vivo conversion rates of icariin, providing a reliable, active pharmaceutical ingredient for PDE5 inhibition, oncology, and metabolic disorder research [1].

Research Fit

Substituting Icariside II with its cheaper parent compound (icariin) or its fully deglycosylated aglycone (icaritin) leads to catastrophic assay failure in specific in vitro models[1]. Because icariin lacks direct binding affinity for several intracellular targets (such as PTP1B) and requires bacterial hydrolysis to become active, using it in cell-free or parenteral assays yields false negatives [1]. Conversely, stripping all sugars to use the aglycone icaritin completely abolishes binding to key G-protein coupled receptors (like D3R), as the C-3 rhamnose is structurally required for receptor activation[2]. Therefore, Icariside II cannot be substituted; it is the exact required molecular form for evaluating these specific neuroprotective and metabolic pathways [2].

Substitution Risk

PTP1B Inhibition: No Prodrug Required

In cell-free enzymatic assays, the parent compound icariin fails to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) at any tested concentration due to steric hindrance from its C-7 glucose moiety [1]. In stark contrast, Icariside II acts as a potent noncompetitive inhibitor with an IC50 of 9.94 ± 0.15 μM and a Ki of 11.66 μM[1]. This demonstrates that Icariside II is the mandatory active form for in vitro metabolic screening.

| Evidence Dimension | PTP1B Inhibitory Concentration (IC50) |

| Target Compound Data | 9.94 ± 0.15 μM |

| Comparator Or Baseline | Icariin (No inhibition observed) |

| Quantified Difference | Complete gain of function (from inactive to <10 μM IC50) |

| Conditions | In vitro PTP1B enzyme kinetics assay |

Buyers conducting cell-free target screening must procure Icariside II, as using the cheaper icariin will result in false negatives due to the absence of intestinal metabolizing enzymes.

D3R Agonism: C-3 Rhamnose Necessity

The structural necessity of the C-3 rhamnose moiety is proven in GPCR activation assays. Icariside II demonstrates potent, dose-dependent D3R agonism with an EC50 of 13.29 μM[1]. When the rhamnose sugar is removed to form the aglycone icaritin, D3R agonist activity drops to zero, while the parent icariin shows only weak activity (28.35% stimulation at 100 μM) [1].

| Evidence Dimension | D3R Agonist Potency (EC50) |

| Target Compound Data | 13.29 μM |

| Comparator Or Baseline | Icaritin (No agonist activity at 100 μM) |

| Quantified Difference | Absolute requirement of the C-3 sugar for GPCR activation |

| Conditions | In vitro GPCR functional assay |

Researchers targeting neuroprotective GPCR pathways cannot substitute Icariside II with the aglycone icaritin, as the specific mono-glycosylation is strictly required for receptor binding.

Lipid Peroxidation Inhibition: Superior Potency

The removal of the C-7 glucose from icariin significantly enhances the molecule's ability to inhibit lipid peroxidation. Icariside II achieves an IC50 of 70.38 μM in lipid peroxidation assays, whereas the parent compound icariin exhibits a highly attenuated IC50 of 301.03 μM [1].

| Evidence Dimension | Lipid Peroxidation Inhibition (IC50) |

| Target Compound Data | 70.38 μM |

| Comparator Or Baseline | Icariin (301.03 μM) |

| Quantified Difference | 4.2-fold higher inhibitory potency for Icariside II |

| Conditions | In vitro lipid peroxidation inhibition assay |

Formulators developing neuroprotective or antioxidant therapeutics require the higher potency of Icariside II to achieve efficacy at lower, more pharmacologically relevant doses.

HeLa Cytotoxicity: Enhanced Potency

Icariside II demonstrates potent anti-proliferative effects that outpace standard chemotherapeutics in specific cell lines. In HeLa cervical cancer cells, Icariside II achieved an IC50 of 10 μM, significantly outperforming the conventional chemosynthetic drug 5-Fluorouracil (5-Fu), which required an IC50 of 31.1 μM to achieve the same effect [1].

| Evidence Dimension | Cytotoxicity (IC50) on HeLa cells |

| Target Compound Data | 10 μM |

| Comparator Or Baseline | 5-Fluorouracil (31.1 μM) |

| Quantified Difference | 3.1-fold higher potency for Icariside II |

| Conditions | In vitro HeLa cell viability assay |

For oncology drug discovery, Icariside II provides a highly potent natural product scaffold that outperforms certain established clinical baselines in vitro.

PDE5 & Metabolic Target Screening

Because it does not require enzymatic activation, Icariside II is the definitive standard for cell-free assays evaluating PTP1B and α-glucosidase inhibition, avoiding the false negatives inherent to icariin[1].

Neuropharmacological GPCR Profiling

Due to its specific C-3 rhamnose-dependent binding to the D3 dopamine receptor, Icariside II is the optimal Epimedium derivative for studying dopaminergic neuroprotection and schizophrenia-like behavior models [2].

Oral Bioavailability Formulation

As a highly permeable but poorly water-soluble active metabolite, Icariside II is an ideal candidate for advanced drug delivery research, such as TPGS-mixed micelle encapsulation or cyclodextrin complexation, to maximize intestinal absorption [1].

Oncology Lead Optimization

With sub-20 μM IC50 values against multiple cancer lines (e.g., HeLa) and direct target inhibition capabilities, Icariside II serves as a high-potency precursor for developing novel anti-tumor therapeutics [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types